molecular formula C9H18N2O4 B11962342 Diethyl Propane-1,3-Diylbiscarbamate CAS No. 818-45-1

Diethyl Propane-1,3-Diylbiscarbamate

Katalognummer: B11962342
CAS-Nummer: 818-45-1
Molekulargewicht: 218.25 g/mol
InChI-Schlüssel: BWWHOVJFNMPUKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl Propane-1,3-Diylbiscarbamate is an organic compound belonging to the class of carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). This compound has a chemical formula of C9H18N2O4 and a molecular weight of 218.25 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl Propane-1,3-Diylbiscarbamate typically involves the reaction of propane-1,3-diol with diethyl carbonate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of biobased diisocyanates derived from natural sources like rosin acids has also been explored for the production of carbamate esters .

Analyse Chemischer Reaktionen

Types of Reactions

Diethyl Propane-1,3-Diylbiscarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amines, alcohols, and carbonyl compounds, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Diethyl Propane-1,3-Diylbiscarbamate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Diethyl Propane-1,3-Diylbiscarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Diethyl Propane-1,3-Diylbiscarbamate is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and interact with different molecular targets.

Eigenschaften

CAS-Nummer

818-45-1

Molekularformel

C9H18N2O4

Molekulargewicht

218.25 g/mol

IUPAC-Name

ethyl N-[3-(ethoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C9H18N2O4/c1-3-14-8(12)10-6-5-7-11-9(13)15-4-2/h3-7H2,1-2H3,(H,10,12)(H,11,13)

InChI-Schlüssel

BWWHOVJFNMPUKF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)NCCCNC(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.